

Application Notes and Protocols for the Deoxygenation of Secondary Alcohols with Diphenylsilane

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Compound of Interest

Compound Name: *Diphenylsilane*

Cat. No.: *B1312307*

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This document provides detailed protocols for the deoxygenation of secondary alcohols utilizing **diphenylsilane** as a key reagent. Two primary methods are presented: a radical-mediated deoxygenation of thiocarbonyl derivatives, which is broadly applicable to various secondary alcohols, and a Lewis acid-catalyzed deoxygenation of formates, which is highly selective for secondary benzylic alcohols.

Method 1: Radical-Mediated Deoxygenation of Secondary Alcohol Thiocarbonyl Derivatives

This protocol is a tin-free adaptation of the Barton-McCombie reaction, offering a less toxic alternative for the radical deoxygenation of secondary alcohols. The reaction proceeds in two stages: first, the activation of the secondary alcohol to a thiocarbonyl derivative (e.g., a xanthate), and second, the radical-initiated reduction of the thiocarbonyl derivative with **diphenylsilane**.

Experimental Protocol

Step 1: Formation of the S-Methyl Xanthate Derivative

- To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add carbon disulfide (CS₂) (5.0 equiv) dropwise at 0 °C.
- The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.
- Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the corresponding S-methyl xanthate.

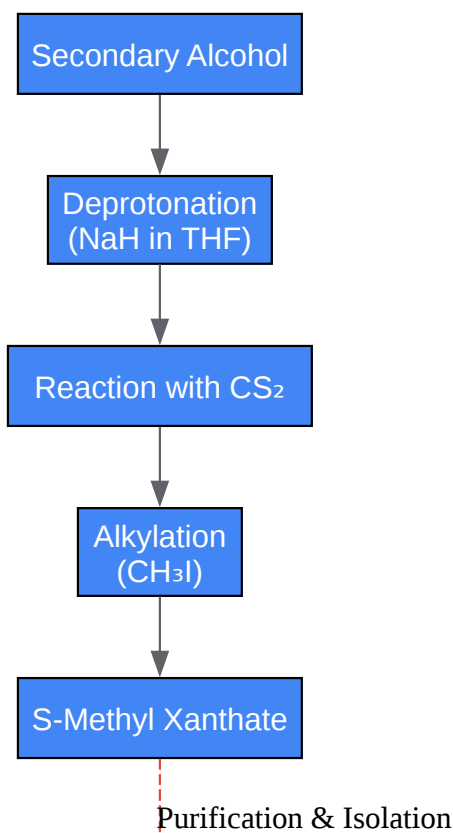
Step 2: Deoxygenation with **Diphenylsilane**

- In a round-bottom flask, dissolve the S-methyl xanthate derivative (1.0 equiv) in a suitable solvent such as toluene or dioxane.
- Add **diphenylsilane** (Ph₂SiH₂) (2.0-3.0 equiv).
- Initiate the radical reaction using one of the following methods:
 - Thermal Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-0.2 equiv) and heat the mixture to 80-110 °C.
 - Low-Temperature Initiation: At room temperature, add triethylborane (Et₃B) (1.0 M in hexanes, 1.0-2.0 equiv) and introduce air into the reaction vessel via a syringe.

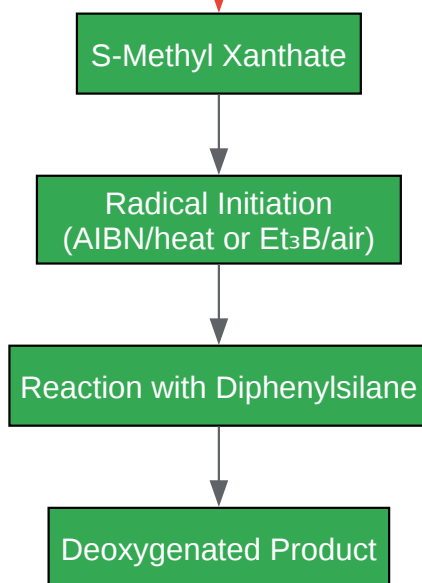
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the starting material is consumed, cool the reaction mixture to room temperature (if heated).
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude product by silica gel column chromatography to afford the deoxygenated alkane.

Logical Workflow for Radical-Mediated Deoxygenation

Step 1: Xanthate Formation



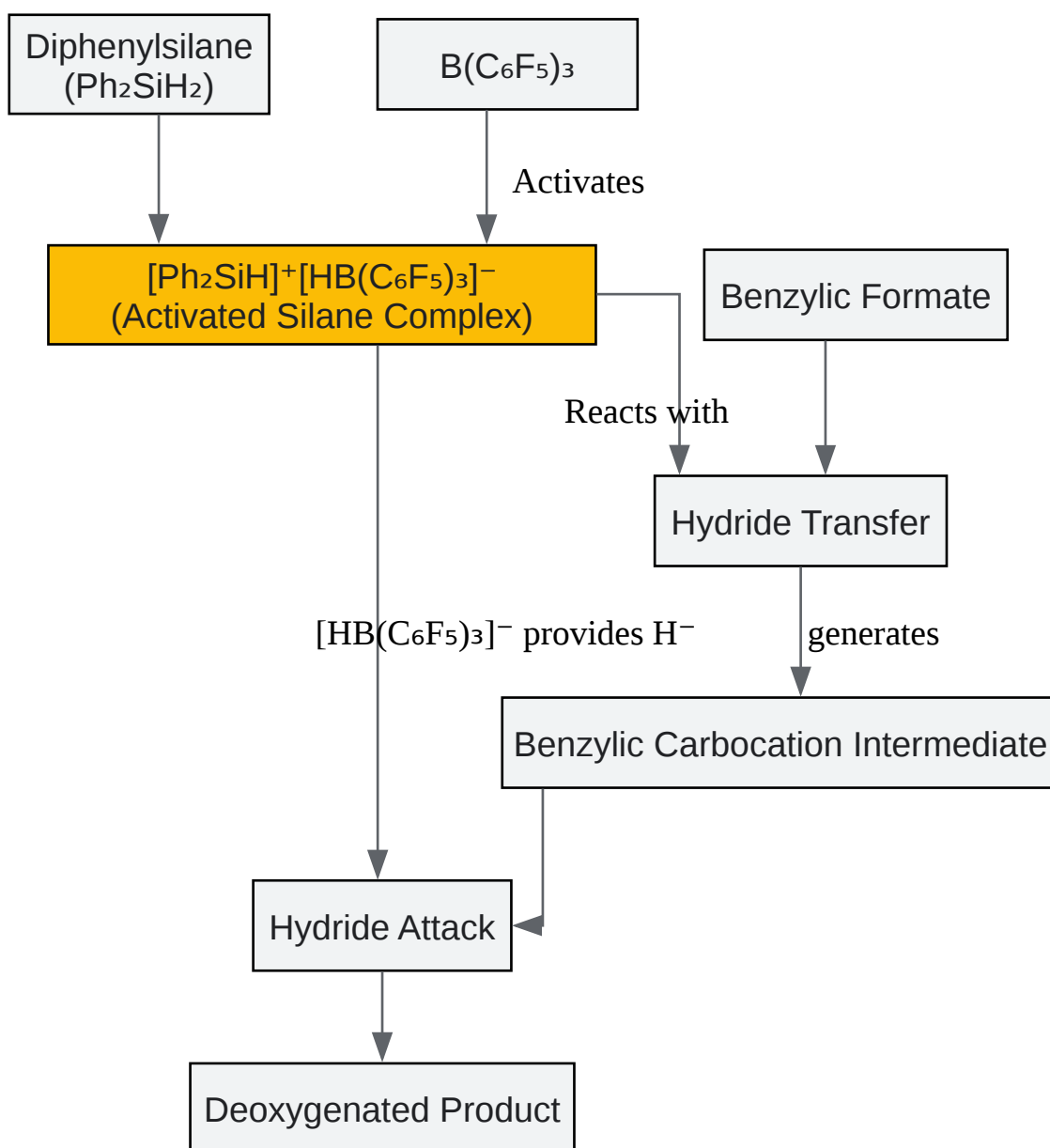
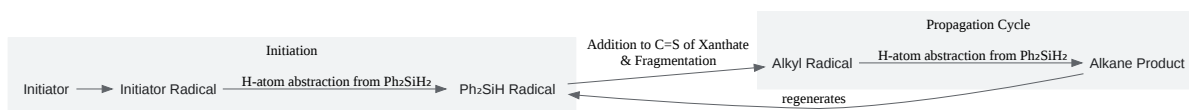
Step 2: Deoxygenation



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Caption: Workflow for the two-step radical deoxygenation of secondary alcohols.

Reaction Mechanism: Tin-Free Barton-McCombie Deoxygenation



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